molecular formula C21H28N10O14P2 B166883 Nicotinamide 8-azidoadenine dinucleotide CAS No. 134388-69-5

Nicotinamide 8-azidoadenine dinucleotide

Cat. No. B166883
CAS RN: 134388-69-5
M. Wt: 706.5 g/mol
InChI Key: TVIGBUPFTOPLFH-NAJQWHGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinamide 8-azidoadenine dinucleotide (NAAD) is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology due to its potential applications in scientific research. NAAD is a dinucleotide derivative of nicotinamide adenine dinucleotide (NAD), which is involved in various metabolic processes within the cell. The synthesis of NAAD involves the modification of NAD by introducing an azide group at the 8-position of the adenine ring.

Mechanism Of Action

Nicotinamide 8-azidoadenine dinucleotide acts as a competitive inhibitor of DNA ligase by binding to the enzyme's active site. Nicotinamide 8-azidoadenine dinucleotide competes with NAD for binding to the enzyme, thereby preventing the formation of the ligase-adenylate intermediate, which is essential for the ligation of DNA strands. The inhibition of DNA ligase by Nicotinamide 8-azidoadenine dinucleotide results in the accumulation of DNA strand breaks, which can be used to study the role of the enzyme in DNA repair and replication.
Biochemical and Physiological Effects
Nicotinamide 8-azidoadenine dinucleotide has been shown to have various biochemical and physiological effects, including the inhibition of DNA ligase, the induction of DNA damage, and the modulation of cellular metabolism. Nicotinamide 8-azidoadenine dinucleotide has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways, including the p53 pathway. The induction of DNA damage by Nicotinamide 8-azidoadenine dinucleotide has been used to study the role of DNA damage response pathways in cellular homeostasis and disease.

Advantages And Limitations For Lab Experiments

Nicotinamide 8-azidoadenine dinucleotide has several advantages as a research tool, including its specificity for DNA ligase, its ability to induce DNA damage, and its potential for studying various biological processes. However, Nicotinamide 8-azidoadenine dinucleotide has some limitations, including its instability in solution, its potential toxicity, and its limited availability.

Future Directions

Nicotinamide 8-azidoadenine dinucleotide has several potential future directions in scientific research, including the development of novel Nicotinamide 8-azidoadenine dinucleotide analogs with improved stability and specificity for DNA ligase, the application of Nicotinamide 8-azidoadenine dinucleotide in the study of DNA damage response pathways, and the use of Nicotinamide 8-azidoadenine dinucleotide as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of Nicotinamide 8-azidoadenine dinucleotide in conjunction with other research tools, such as CRISPR-Cas9, could provide new insights into the mechanisms of DNA repair and replication.

Synthesis Methods

The synthesis of Nicotinamide 8-azidoadenine dinucleotide involves the modification of NAD by introducing an azide group at the 8-position of the adenine ring. This modification can be achieved through various chemical reactions, including the use of azide reagents and enzymes. One of the commonly used methods for the synthesis of Nicotinamide 8-azidoadenine dinucleotide involves the use of azide-modified nicotinamide adenine dinucleotide (NAD-azide) and adenosine deaminase enzyme. The enzyme catalyzes the deamination of adenosine to inosine, resulting in the formation of Nicotinamide 8-azidoadenine dinucleotide.

Scientific Research Applications

Nicotinamide 8-azidoadenine dinucleotide has been extensively used in scientific research as a tool for studying various biological processes, including DNA replication, transcription, and repair. Nicotinamide 8-azidoadenine dinucleotide has been shown to be a potent inhibitor of DNA ligase, an enzyme that plays a critical role in DNA repair and replication. The inhibition of DNA ligase by Nicotinamide 8-azidoadenine dinucleotide has been used to study the mechanism of action of the enzyme and its role in DNA repair and replication.

properties

CAS RN

134388-69-5

Product Name

Nicotinamide 8-azidoadenine dinucleotide

Molecular Formula

C21H28N10O14P2

Molecular Weight

706.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H28N10O14P2/c22-16-11-18(26-7-25-16)31(21(27-11)28-29-24)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1,3-4,7,9-10,12-15,19-20,32-35H,2,5-6H2,(H2,23,36)(H,37,38)(H,39,40)(H2,22,25,26)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1

InChI Key

TVIGBUPFTOPLFH-NAJQWHGHSA-N

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O

Other CAS RN

134388-69-5

synonyms

(A)-8-azido-NAD+
8-azido-NAD
8-N3-NAD
nicotinamide 8-azidoadenine dinucleotide

Origin of Product

United States

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